molecular formula C12H16N2O2 B14902235 (4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate

(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate

Cat. No.: B14902235
M. Wt: 220.27 g/mol
InChI Key: IOSPRZGDWHZGHK-MADCSZMMSA-N
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Description

Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique cyclopropane-fused indazole structure, making it an interesting subject for chemical and pharmaceutical research.

Chemical Reactions Analysis

Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate involves its interaction with specific molecular targets. The indazole core can bind to enzymes and receptors, modulating their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins . The compound’s effects on cellular pathways depend on the nature of these interactions and the specific biological context.

Comparison with Similar Compounds

Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate can be compared with other indazole derivatives, such as:

The uniqueness of Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate lies in its cyclopropane-fused structure, which imparts specific steric and electronic characteristics that can enhance its biological activity and selectivity .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl (4aR,5aS)-5a-methyl-4,4a,5,6-tetrahydro-1H-cyclopropa[f]indazole-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-3-16-11(15)10-8-4-7-5-12(7,2)6-9(8)13-14-10/h7H,3-6H2,1-2H3,(H,13,14)/t7-,12-/m0/s1

InChI Key

IOSPRZGDWHZGHK-MADCSZMMSA-N

Isomeric SMILES

CCOC(=O)C1=NNC2=C1C[C@H]3C[C@]3(C2)C

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3CC3(C2)C

Origin of Product

United States

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